molecular formula C13H15N3S4 B13902223 [(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate

[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate

Cat. No.: B13902223
M. Wt: 341.5 g/mol
InChI Key: GVKPHZNOEUVQRZ-UHFFFAOYSA-N
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Description

[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves the reaction of n-ethyl-n-phenyldithiocarbamate with methylcyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which have their own unique applications in various fields .

Mechanism of Action

The mechanism of action of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its cyanocarbonimidodithionate group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C13H15N3S4

Molecular Weight

341.5 g/mol

IUPAC Name

(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C13H15N3S4/c1-3-16(11-7-5-4-6-8-11)13(17)20-10-19-12(18-2)15-9-14/h4-8H,3,10H2,1-2H3

InChI Key

GVKPHZNOEUVQRZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)SCSC(=NC#N)SC

Origin of Product

United States

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